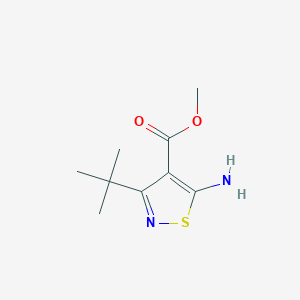

methyl5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate

Description

Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(8(12)13-4)7(10)14-11-6/h10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYYDILHPWCHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138226-81-8 | |

| Record name | methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a thioamide and a carboxylate ester in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acylation Reactions

The primary amino group at position 5 undergoes nucleophilic acylation with acid chlorides or anhydrides to form substituted amides. This reaction is critical for modifying biological activity or enhancing solubility.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | EDCI/HOBt, DIPEA, DMF, 25°C | N-Acylated thiazole derivative | 89.3% | |

| Benzoyl chloride | Triethylamine, DCM, 0°C | N-Benzoylated compound | 76–83% |

Key Observations :

-

The tert-butyl group at position 3 sterically shields the thiazole ring but does not impede acylation at the amino group .

-

Acylation enhances lipophilicity, improving cellular uptake in biological assays .

Ester Hydrolysis and Functionalization

The methyl ester at position 4 can be hydrolyzed to a carboxylic acid, enabling further derivatization:

Step 1: Hydrolysis

-

Conditions : LiOH (2 eq), THF/H<sub>2</sub>O (3:1), 0°C → 25°C, 12 h .

-

Product : 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid.

Step 2: Amide Coupling

-

Reagents : Amines (e.g., methylamine, benzylamine) with EDCI/HOBt.

-

Yield : 60–85% for primary amines; lower for bulky substrates .

Electrophilic Substitution

The electron-rich thiazole ring participates in electrophilic substitutions, though the tert-butyl group directs regioselectivity:

Reductive Amination

The amino group reacts with aldehydes/ketones under reductive conditions:

-

Example : Reaction with formaldehyde (HCHO) and NaBH<sub>3</sub>CN in MeOH yields N-methylated product .

-

Application : Introduces alkyl chains for pharmacokinetic optimization .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiazole ring enable metal coordination:

-

Complexation : Forms stable complexes with Cu(II) and Zn(II) in ethanol/water (1:1) .

-

Stoichiometry : Confirmed as 1:1 (metal:ligand) via Job’s plot analysis .

Oxidation Reactions

Controlled oxidation of the thiazole ring is limited but feasible:

Cycloaddition Reactions

The amino group participates in [3+2] cycloadditions with nitriles:

-

Example : Reaction with acrylonitrile under microwave irradiation forms pyrazole-fused thiazoles .

-

Yield : 64–90% depending on substituent electronic effects .

Biological Activity Modulation

Structural modifications correlate with pharmacological outcomes:

Scientific Research Applications

Synthesis of Methyl5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization. A notable method described in the literature involves the use of readily available starting materials and a simplified synthetic pathway that enhances yield and purity. This method utilizes bromination followed by cyclization to create various derivatives of thiazole .

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines, including those derived from lung adenocarcinoma and glioblastoma .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19 | A549 (Lung) | 23.30 ± 0.35 | |

| Compound 20 | U251 (Glioblastoma) | Not specified |

Antimicrobial Properties

Thiazole compounds have shown promising antimicrobial activity against several bacterial strains. Studies indicate that this compound and its analogs exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound X | S. aureus | 7.81 - 15.62 | |

| Compound Y | E. coli | 3.91 - 15.62 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been explored for its potential in treating conditions such as diabetes and neurological disorders. Its derivatives have shown to enhance insulin sensitivity and exhibit anticonvulsant properties .

Case Study 1: Anticancer Screening

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives, including this compound, which were screened for anticancer activity using the MTT assay against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The study employed disk diffusion methods and reported that several compounds demonstrated potent activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

- Methyl 5-amino-3-ethyl-1,2-thiazole-4-carboxylate

- Methyl 5-amino-3-isopropyl-1,2-thiazole-4-carboxylate

Uniqueness

Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds that have different alkyl groups attached to the thiazole ring.

Biological Activity

Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate features a thiazole ring, which is known for its pharmacological properties. The presence of the amino group and the tert-butyl substituent contribute to its biological activities, influencing both solubility and interaction with biological targets.

Biological Activities

1. Antitumor Activity

Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate has demonstrated notable antitumor properties. In vitro studies have shown that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown IC50 values indicating potent antiproliferative activity against human cancer cell lines, such as MDA-MB-231 and HCT-116 .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 5-amino-3-tert-butyl... | HCT-116 | <10 | |

| 2-Amino-thiazole derivative | MDA-MB-231 | 0.126 | |

| 4-Methylthiazole derivative | Various | <20 |

2. Inhibition of CDK9

Research indicates that thiazole derivatives can act as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcriptional elongation. The structure-activity relationship studies suggest that modifications at the C5 position significantly enhance CDK9 inhibition potency .

3. Antimicrobial Properties

Thiazole compounds have also been evaluated for their antimicrobial activities. Some derivatives have shown effectiveness against resistant strains of bacteria, exhibiting lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics .

The biological activity of methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar thiazoles have been reported to inhibit enzymes such as xanthine oxidase and matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis .

- Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells, leading to cell death. This is often mediated through the modulation of proteins involved in cell survival, such as Mcl-1 .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate on human leukemia cells. The compound exhibited significant growth inhibition with an IC50 value indicative of strong cytotoxicity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of thiazole derivatives against Staphylococcus aureus. The results showed that specific modifications increased potency against resistant strains, suggesting that methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate could be a candidate for further development in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step organic reactions, including condensation of thioamide precursors with α-haloketones, followed by cyclization under acidic or basic conditions. Key intermediates include tert-butyl-substituted thiazole cores, which require careful temperature control (80–120°C) and inert atmospheres to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., pyridine for acid scavenging) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR resolves the thiazole ring protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm). The amino group (NH₂) appears as a broad singlet (δ 4.5–5.0 ppm) in DMSO-d₆ .

- Mass Spectrometry (MS):

- High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group at m/z ~59) .

- Infrared (IR) Spectroscopy:

- Stretching vibrations for C=O (1680–1720 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do structural modifications at the 3-tert-butyl or 5-amino positions influence biological activity?

- Substituent Effects Table:

- Advanced derivatives (e.g., nitro or halogen substituents) show improved binding to kinase targets, as demonstrated in molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Harmonization:

- Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability. For example, discrepancies in antiproliferative activity may arise from differences in MTT assay incubation times (24h vs. 48h) .

- Theoretical Frameworks:

- Link results to established mechanisms (e.g., kinase inhibition) and use computational models (QSAR) to predict outliers .

Q. How can computational chemistry enhance understanding of this compound’s mechanism of action?

- Molecular Docking:

- Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonding (NH₂ to Thr766) and hydrophobic contacts (tert-butyl to Leu694) .

- Dynamics Simulations:

- Run 100-ns MD simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation effects on carboxylate ionization) .

Experimental Design & Data Analysis

Q. What controls are essential when evaluating this compound’s cytotoxicity in vitro?

- Positive Controls:

- Use cisplatin (for apoptosis) or staurosporine (for necrosis) to validate assay sensitivity .

- Solvent Controls:

- Include DMSO (≤0.1% v/v) to rule out solvent-induced cytotoxicity.

- Replicate Design:

- Perform triplicate runs with blinded scoring to minimize bias .

Q. How can researchers design robust SAR studies for novel derivatives?

- Stepwise Functionalization:

Prioritize modifications at the 5-amino position (e.g., alkylation, acylation).

Introduce bioisosteres (e.g., sulfonamide for carboxylate) to assess electronic effects .

- Data Correlation:

- Plot logP vs. IC₅₀ to identify optimal lipophilicity ranges (e.g., logP 2.5–3.5 for blood-brain barrier penetration) .

Methodological Considerations

Q. What are best practices for validating synthetic intermediates?

- In-Situ Monitoring:

- Use TLC (Rf 0.4–0.6 in EtOAc/hexane 1:1) to track cyclization progress.

- Intermediate Trapping:

- Quench aliquots with aqueous NaHCO₃ and characterize via LC-MS before proceeding .

Q. How should researchers address solubility challenges in biological assays?

- Co-Solvent Systems:

- Use PEG-400 (10–20% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- Pro-drug Approaches:

- Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in serum to the active carboxylate form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.